Reduced Lipophilicity (XLogP3 = 1.0) versus the 3,5‑Dimethyl Analog (LogP = 1.88) Confers a Distinct ADME‑Relevant Property Profile
The target compound displays a computationally determined XLogP3 value of 1.0 , which is substantially lower than the experimental/log‑calculated LogP of 1.88 for the structurally closest commercial analog, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide (CAS 956958‑75‑1) . This ~0.9 log‑unit reduction in lipophilicity is attributable to the electron‑withdrawing 4‑chloro substituent and can affect aqueous solubility, passive membrane permeability, and protein binding. For medicinal chemistry campaigns seeking compounds within the ‘rule‑of‑five’ LogP window (≤5), the chloro‑substituted derivative occupies a more favourable and distinct position than the 3,5‑dimethyl analog.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanethioamide (CAS 956958‑75‑1): LogP = 1.88 |
| Quantified Difference | Δ LogP ≈ –0.88 (target is more hydrophilic) |
| Conditions | In silico prediction (XLogP3, PubChem method) and experimental/calculated LogP from Chemsrc; values obtained from authoritative database entries. |
Why This Matters
A LogP shift of nearly one unit differentiates the compound’s solubility–permeability balance, which matters for formulation, assay compatibility, and pharmacokinetic profiling in early‑stage screening.
